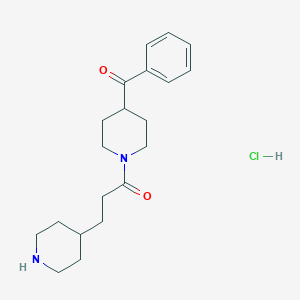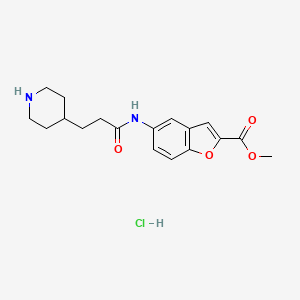![molecular formula C13H20BrClN2O2 B6661935 3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride](/img/structure/B6661935.png)
3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a methoxyethylamino group, and a methyl group attached to a benzamide core. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Amidation: Formation of the amide bond by reacting the brominated intermediate with an amine.
Methoxyethylation: Introduction of the methoxyethylamino group through nucleophilic substitution reactions.
The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized benzamides.
Scientific Research Applications
3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and thereby affecting cellular pathways. For instance, it could inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide
- 3-chloro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide
- 3-bromo-N-[2-(2-ethoxyethylamino)ethyl]-2-methylbenzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide is unique due to the specific positioning of the bromine atom and the methoxyethylamino group. These structural features can significantly influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2.ClH/c1-10-11(4-3-5-12(10)14)13(17)16-7-6-15-8-9-18-2;/h3-5,15H,6-9H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZAOLFJFPFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NCCNCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid](/img/structure/B6661853.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661854.png)
![N-[2-methyl-1-(2-methylphenyl)propan-2-yl]-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride](/img/structure/B6661860.png)
![N-[4-[(2,5-dioxopyrrolidin-3-yl)methyl]phenyl]-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride](/img/structure/B6661861.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661863.png)
![N-[3-(2-methylbenzimidazol-1-yl)propyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661864.png)
![2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid](/img/structure/B6661871.png)


![4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid](/img/structure/B6661896.png)
![N-[2-(2-methoxyethylamino)ethyl]-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6661923.png)
![5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661930.png)
![2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661936.png)
![4-chloro-N-[2-(2-methoxyethylamino)ethyl]-3-methylbenzamide;hydrochloride](/img/structure/B6661944.png)
